molecular formula C20H19N3O3S B11119590 5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11119590
M. Wt: 381.4 g/mol
InChI Key: SVFYGFMLURDQKN-UHFFFAOYSA-N
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Description

5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide is an organic compound with a complex structure that includes a cyclopenta[b]thiophene ring, an oxazole ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the cyclopenta[b]thiophene ring and the oxazole ring. Common synthetic routes may involve the use of reagents such as boronic esters and palladium catalysts in Suzuki–Miyaura coupling reactions . Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclopenta[b]thiophene and oxazole, such as:

Uniqueness

The uniqueness of 5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide lies in its specific structural features, which may confer distinct biological and chemical properties. Its combination of functional groups and ring systems makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

5-methyl-N-[3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19N3O3S/c1-11-6-8-13(9-7-11)21-19(25)17-14-4-3-5-16(14)27-20(17)22-18(24)15-10-12(2)26-23-15/h6-10H,3-5H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

SVFYGFMLURDQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=NOC(=C4)C

Origin of Product

United States

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